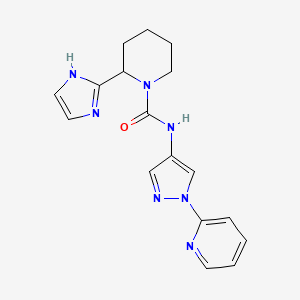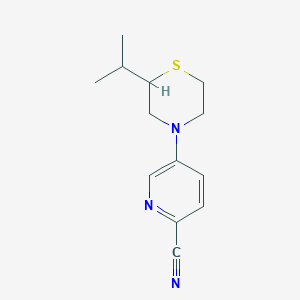
2-(1H-imidazol-2-yl)-N-(1-pyridin-2-ylpyrazol-4-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-2-yl)-N-(1-pyridin-2-ylpyrazol-4-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, studies have shown that compound X inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. It is also believed that compound X exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. Studies have shown that compound X can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of NF-κB, a transcription factor that is involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology. However, one limitation of using compound X is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of compound X. One area of research is to further elucidate the mechanism of action of compound X. This will help to better understand how it exerts its anti-cancer and neuroprotective effects. Another area of research is to develop more efficient synthesis methods for compound X, which will make it more accessible for research purposes. Additionally, studies can be conducted to explore the potential of compound X in other areas of research, such as infectious diseases and autoimmune disorders.
In conclusion, compound X is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-cancer and neuroprotective effects make it a valuable tool for studying cancer biology and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of compound X and to explore its potential in other areas of research.
Métodos De Síntesis
The synthesis of compound X involves a multistep process that requires expertise in organic chemistry. The first step involves the preparation of 2-(1H-imidazol-2-yl) acetic acid, which is then reacted with 1-pyridin-2-ylhydrazine to form 2-(1H-imidazol-2-yl)-N-(1-pyridin-2-yl) acetohydrazide. This intermediate compound is then reacted with 4-bromo-1-(piperidin-4-yl) butan-1-one to form the final product, 2-(1H-imidazol-2-yl)-N-(1-pyridin-2-ylpyrazol-4-yl)piperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of compound X is in the field of cancer research. Studies have shown that compound X has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Compound X has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Another potential application of compound X is in the field of neurodegenerative diseases. Studies have shown that compound X has neuroprotective effects and can prevent the death of neurons in the brain. This makes it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1H-imidazol-2-yl)-N-(1-pyridin-2-ylpyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c25-17(23-10-4-2-5-14(23)16-19-8-9-20-16)22-13-11-21-24(12-13)15-6-1-3-7-18-15/h1,3,6-9,11-12,14H,2,4-5,10H2,(H,19,20)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVYNBNDOYNUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC=CN2)C(=O)NC3=CN(N=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)
![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)


![2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7639542.png)
![5-[4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7639548.png)
![5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B7639556.png)
![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7639581.png)
![2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)
![3-(9-Hydroxy-3-azabicyclo[3.3.1]nonane-3-carbonyl)-4-methylchromen-2-one](/img/structure/B7639591.png)
![3-fluoro-N-[2-methyl-3-(methylamino)propyl]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B7639605.png)